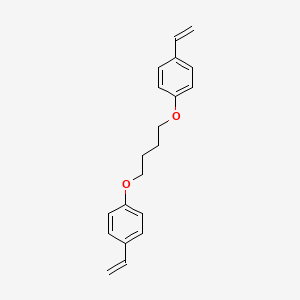

1,4-Bis(4-vinylphenoxy)butane

Description

Contextual Overview of Vinyl-Functionalized Crosslinkers

Vinyl-functionalized molecules are a cornerstone in polymer chemistry, serving as critical crosslinkers that form three-dimensional network structures. Through polymerization of their vinyl groups, these agents create covalent bonds between linear polymer chains, transforming thermoplastics into thermosets. francis-press.com This process imparts enhanced thermal stability, mechanical strength, and chemical resistance to the resulting material. francis-press.com Crosslinkers can be rigid, such as the commonly used divinylbenzene (B73037) (DVB), or flexible. The geometry and chemical nature of the crosslinker are paramount as they dictate the final architecture and properties of the polymer network, including its porosity, flexibility, and solvent compatibility. nih.govresearchgate.net In recent years, research has increasingly focused on developing novel crosslinkers, like those with vinyl ether groups, for specialized applications such as photopolymers and advanced resins for chemical synthesis. jst.go.jpacs.org

Significance in Tailoring Polymer Properties

1,4-Bis(4-vinylphenoxy)butane has emerged as a significant crosslinking agent precisely because of its unique molecular structure. Unlike the rigid DVB, it possesses a flexible four-carbon butane (B89635) chain separating the two polymerizable vinylphenoxy units. rsc.org This flexibility is instrumental in creating polymer resins, particularly polystyrene-based ones, with superior swelling properties in a wide range of solvents, from non-polar to polar. nih.govnih.gov This enhanced swelling facilitates better access of reagents to reactive sites within the polymer matrix, which is highly advantageous in applications like solid-phase organic synthesis. researchgate.net The incorporation of this crosslinker leads to materials with improved mechanical stability and resilience while maintaining high functional group density. nih.govresearchgate.net Its use in the commercially available JandaJel™ resin exemplifies its success in overcoming the limitations of traditional DVB-crosslinked polymers. nih.govrsc.org

Research Trajectory and Gaps in this compound Studies

The research trajectory for this compound has been closely linked to the advancement of solid-phase synthesis. Its development was driven by the need for a polymer support that was mechanically stable yet flexible enough to swell more effectively than Merrifield resins, which are crosslinked with DVB. nih.gov This led to its use as the key component in JandaJel™ and other specialized resins designed to improve reaction kinetics and yields in peptide and oligosaccharide synthesis. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-4,7-14H,1-2,5-6,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPXVKLHABTPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397255 | |

| Record name | 1,4-Bis(4-vinylphenoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112309-98-5 | |

| Record name | 1,4-Bis(4-vinylphenoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of 1,4 Bis 4 Vinylphenoxy Butane

Common Synthetic Routes (e.g., Williamson Ether Synthesis)

The primary method for synthesizing 1,4-Bis(4-vinylphenoxy)butane is the Williamson ether synthesis. smolecule.com This classic organic reaction involves the coupling of an alkoxide with an organohalide. wikipedia.org In this specific application, the synthesis proceeds by reacting two equivalents of 4-vinylphenol (B1222589) with a difunctional alkyl halide, 1,4-dibromobutane. francis-press.com The phenolic hydroxyl groups of 4-vinylphenol are deprotonated by a base to form the more nucleophilic phenoxide ion, which then displaces the bromide ions on the butane (B89635) chain in an SN2 reaction, forming the two ether linkages.

A representative procedure for a structurally similar compound, 1,4-bis(4-vinylphenoxy)benzene, involves reacting the corresponding precursors in a solvent like tetrahydrofuran (B95107) (THF) at reflux, achieving high yields. osti.gov

Purification and Characterization Techniques

Following the synthesis, purification of the crude product is typically achieved through recrystallization. For instance, the analogous 1,4-bis(4-vinylphenoxy)benzene is purified by recrystallization from methanol (B129727) to yield a white solid. osti.gov

The structure and purity of the final compound are confirmed using standard analytical methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to verify the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbon atoms. osti.gov

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups, such as the C=C vinyl stretches and C-O ether linkages.

Elemental Analysis: This technique is used to determine the mass percentages of carbon and hydrogen, confirming that the empirical formula matches the theoretical composition. osti.gov

Physicochemical Properties

Tabulated Physical and Chemical Properties

The fundamental physical and chemical properties of 1,4-Bis(4-vinylphenoxy)butane are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene nih.gov |

| Synonym(s) | JandaJel™ crosslinker |

| CAS Number | 112309-98-5 |

| Molecular Formula | C₂₀H₂₂O₂ |

| Molecular Weight | 294.39 g/mol |

| Appearance | Solid |

| Melting Point | 130-133 °C |

Spectral Data Analysis (e.g., NMR, IR)

While specific published spectra for this compound are not widely available, the expected spectral features can be inferred from its structure and comparison to analogous compounds.

¹H NMR: The spectrum would show characteristic signals for the vinyl group protons (typically between 5.0 and 7.0 ppm), aromatic protons on the benzene (B151609) rings (around 6.8-7.5 ppm), and the aliphatic protons of the central butane (B89635) chain. The protons of the two methylene (B1212753) groups attached to the oxygen atoms (O-CH₂) would appear downfield compared to the two inner methylene groups due to the deshielding effect of the electronegative oxygen.

¹³C NMR: The carbon spectrum would display distinct peaks for the vinyl carbons, the aromatic carbons (with different shifts for those bonded to oxygen, vinyl groups, or hydrogen), and the aliphatic carbons of the butane linker.

IR Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C-H bonds of the vinyl and aromatic groups, the C=C double bonds of the vinyl groups and aromatic rings, and the prominent C-O-C stretching of the ether linkages.

For the closely related compound 1,4-bis(4-vinylphenoxy)benzene, ¹H and ¹³C NMR data have been published, showing signals consistent with the described structural motifs. osti.gov

Polymer Architectures and Network Formation Facilitated by 1,4 Bis 4 Vinylphenoxy Butane

Cross-linked Polymeric Matrices

The incorporation of 1,4-bis(4-vinylphenoxy)butane into polymer chains allows for the formation of three-dimensional networks, transforming linear polymer chains into insoluble and infusible materials. The structure of the resulting matrix is highly dependent on the polymerization conditions and the concentration of the cross-linker.

This compound is instrumental in the creation of gel-type resins, which are lightly cross-linked polymers capable of swelling to a great extent in compatible solvents. A notable example is its use as a cross-linking agent in the synthesis of polystyrene-based resins. sigmaaldrich.com These resins, sometimes referred to as JandaJels, are prepared by replacing the more rigid divinylbenzene (B73037) with the flexible this compound as the cross-linker for the polystyrene backbone. nih.gov This substitution results in resins with significantly improved swelling characteristics in a wide range of both polar and non-polar organic solvents. nih.govmdpi.com The enhanced swelling facilitates the access of reagents to the reactive sites within the polymer matrix, making these resins robust supports for solid-phase organic synthesis. sigmaaldrich.commdpi.com

A novel class of polystyrene-based gel-type resins, termed SPACeR (SP), has also been developed using 1,4-bis(4-vinylphenoxy)benzene, a related larger and more rigid cross-linker, highlighting the versatility of vinylphenoxy-based cross-linkers in creating specialized resins. The synthesis of these gel-type resins is typically achieved through suspension copolymerization of styrene (B11656) and a functionalized comonomer in the presence of this compound.

While extensively used for lightly cross-linked gels, this compound can also be employed in the formation of highly cross-linked thermosetting networks. google.com Thermosets are polymers that, upon curing (initiated by heat, radiation, or chemical means), form a rigid, three-dimensional network structure. researchgate.net The vinyl groups of this compound can participate in free-radical polymerization, leading to the formation of these network structures.

In the context of high-performance polymers like phthalonitrile (B49051) resins, which are known for their exceptional thermal stability due to highly cross-linked networks, flexible spacers are sometimes incorporated into the monomer design to improve processability without significantly compromising the thermal properties. researchgate.net The principle of incorporating a flexible butane (B89635) chain, as seen in this compound, aligns with this strategy to enhance the toughness and processing window of otherwise brittle, highly cross-linked systems. researchgate.net Its inclusion in polymer formulations for applications such as patterned structures in microelectronics, where cross-linking is essential for structural integrity, underscores its role in creating robust, thermoset materials. google.com

The network density, a measure of the number of cross-links per unit volume, is a critical parameter that dictates the morphological and mechanical properties of the polymer. In polymers cross-linked with this compound, the network density can be controlled by varying the molar ratio of the cross-linker to the primary monomer.

Higher concentrations of the cross-linker generally lead to a higher network density. This increased density results in a more rigid structure, but it can also lead to a decrease in porosity and swelling capacity as the space within the polymer network diminishes. nih.gov The morphology of these networks, particularly in gel-type resins, is characterized by interconnected pores and capillary channels, which are crucial for their application in solid-phase synthesis. nih.gov The flexible nature of the this compound cross-linker can lead to a more open and accessible network structure compared to resins cross-linked with rigid molecules, even at comparable cross-linking densities. nih.gov

The relationship between the elastic modulus and the cross-link density is also significant; a higher density of cross-links typically results in a higher elastic modulus, indicating a stiffer material. nih.gov However, an excessive amount of cross-linking agent can sometimes lead to increased brittleness. nih.gov

Influence of Crosslinker Concentration on Polymer Properties

The concentration of this compound has a profound and predictable impact on the final properties of the polymeric material. By adjusting the mole percentage of this cross-linker in the polymerization mixture, properties such as swelling, mechanical strength, and porosity can be finely tuned.

An increase in the concentration of this compound leads to a higher degree of cross-linking. This generally results in:

Decreased Swelling: As the network density increases, the ability of the polymer to absorb solvent and swell is reduced. nih.gov

Increased Mechanical Strength: A more densely cross-linked network is typically more rigid and mechanically robust. nih.gov However, there can be an optimal concentration beyond which the material may become more brittle. mdpi.com

Decreased Porosity: Higher cross-linker concentrations can lead to smaller pore sizes within the polymer matrix. nih.gov

Conversely, a lower concentration of the cross-linker results in a more flexible, loosely cross-linked network that exhibits higher swelling and porosity, which is often desirable for applications in solid-phase synthesis where reagent accessibility is key. sigmaaldrich.commdpi.com For instance, an optimized gel-type resin for combinatorial chemistry was found to have 3 mol% of this compound, which provided the necessary swelling properties and mechanical strength. sigmaaldrich.commdpi.com

The following table summarizes the general effect of increasing the concentration of this compound on key polymer properties.

| Property | Effect of Increasing Cross-linker Concentration | Rationale |

| Swelling Capacity | Decreases | A denser network restricts the uptake of solvent molecules. nih.gov |

| Network Density | Increases | More cross-linker molecules create a higher number of network junctions. nih.gov |

| Porosity | Decreases | The increased branching and network formation reduces the void space within the polymer. nih.gov |

| Mechanical Stability | Increases (up to a point) | A higher degree of cross-linking enhances the rigidity and strength of the material. nih.gov |

Grafted and Branched Polymer Structures

Beyond its role in forming simple cross-linked networks, this compound is also utilized in the synthesis of more complex polymer architectures, such as grafted and branched polymers.

A significant application of this compound is in the preparation of polytetrahydrofuran-grafted polystyrene (PS-PTHF) resins. mdpi.comresearchgate.net These materials are synthesized for use as supports in solid-phase organic synthesis. mdpi.comresearchgate.net The synthesis involves the suspension polymerization of styrene, styrene-PTHF macromonomers, and a cross-linker, which can be either this compound or divinylbenzene. mdpi.comresearchgate.net

Applications of Polymeric Materials Derived from 1,4 Bis 4 Vinylphenoxy Butane

Polymeric Supports for Organic Synthesis and Catalysis

The unique properties of polymers derived from 1,4-Bis(4-vinylphenoxy)butane have led to their extensive use as supports in various synthetic and catalytic applications. These supports provide a stable and reusable platform for a multitude of chemical transformations.

Polymers cross-linked with this compound, often referred to as JandaJels, are robust supports for solid-phase organic synthesis (SPOS). lookchem.com Their enhanced swelling capabilities in common organic solvents are a key advantage over traditional Merrifield resins. lookchem.comnih.gov This improved swelling allows for more efficient diffusion of reagents and better solvation of the polymer-bound substrates, leading to improved reaction kinetics and product yields. researchgate.net For instance, polytetrahydrofuran-grafted polystyrene (PS-PTHF) resins prepared with this cross-linker have demonstrated excellent performance in SPOS, even in reactions requiring low temperatures. lookchem.comresearchgate.net

A comparative study of the swelling properties of JandaJel and Merrifield resins highlights the superiority of the former. The flexible nature of the this compound cross-linker contributes to a more "organic solvent-like" environment within the polymer matrix. hku.hk

Table 1: Comparison of Swelling Properties of JandaJel and Merrifield Resins

| Resin Type | Cross-linker | Swelling Characteristics | Reference |

|---|---|---|---|

| JandaJel | This compound | Superior swelling in various organic solvents | lookchem.comnih.gov |

| Merrifield Resin | Divinylbenzene (B73037) (DVB) | Less swelling compared to JandaJel | lookchem.comnih.gov |

The integration of trityl linkers into polystyrene-based supports is a common strategy in SPOS, particularly for the synthesis of molecules requiring acid-sensitive cleavage conditions. iris-biotech.de Resins derived from this compound have been successfully functionalized with trityl groups. core.ac.uk The synthesis of these functionalized resins can be achieved through the suspension co-polymerization of styrene (B11656), the trityl-functionalized monomer, and this compound as the cross-linker. core.ac.uk

This approach allows for the preparation of resins with varying loading levels of the trityl linker, which can be fine-tuned based on the specific synthetic requirements. core.ac.uk The resulting resins exhibit good swelling properties in solvents like tetrahydrofuran (B95107) (THF), benzene (B151609), and dichloromethane (B109758) (CH2Cl2). core.ac.uk

Table 2: Examples of Trityl-Functionalized JandaJel Resins

| Resin Name | Functional Group | Loading Level (mmol/g) | Reference |

|---|---|---|---|

| JJ-Tr-OH | Trityl alcohol | Not specified | core.ac.uk |

| JJ-2-Cl-Tr-OH | 2-Chlorotrityl alcohol | 1.3 | core.ac.uk |

| JJ-4-Cl-Tr-OH | 4-Chlorotrityl alcohol | 1.1 | core.ac.uk |

Polymer-supported phosphine (B1218219) reagents are valuable tools in a variety of organic transformations, including the Mitsunobu and Staudinger reactions. The immobilization of phosphine moieties onto polymeric supports simplifies product purification and allows for catalyst recycling. Resins cross-linked with this compound have been utilized for the preparation of such supported catalysts. hku.hk

The incorporation of triphenylphosphine (B44618) groups can be achieved through various methods, including the bromination of the preformed polystyrene backbone followed by reaction with lithium diphenylphosphide. hku.hk The resulting polymer-supported phosphine reagents have been shown to be effective in promoting chemical reactions, demonstrating the versatility of the this compound cross-linked matrix.

The development of heterogeneous catalysts is a key area in sustainable chemistry. Ionic polymers derived from the copolymerization of monomers with this compound can serve as excellent supports for metal catalysts. These supports can immobilize metal complexes, such as osmium tetroxide, for applications in asymmetric dihydroxylation reactions. researchgate.net

The use of a short-length PEGylated ionic polymer support has been shown to exhibit excellent catalytic performance, with the added benefit of being recyclable without significant loss of yield or enantioselectivity. researchgate.net This highlights the potential of these materials in developing efficient and reusable catalytic systems.

The quest for more sustainable chemical processes has driven the development of novel catalyst supports. A new class of polystyrene-based gel-type resins, termed SPACeR (SP), has been introduced, utilizing 1,4-bis(4-vinylphenoxy)benzene as a cross-linker. osti.gov This cross-linker is more polar but less flexible than the butane-containing counterpart, offering a different set of properties for catalyst immobilization. osti.gov

These "SPACed" and "Rigid" resins have been employed as heterogeneous supports for organocatalysts, contributing to the development of waste-minimized synthetic protocols. osti.gov The ability to tailor the properties of the polymer support by selecting specific cross-linkers opens up new avenues for designing catalysts for use in environmentally benign reaction media.

Combinatorial Chemistry and Library Synthesis Platforms

Combinatorial chemistry has revolutionized the process of drug discovery and materials science by enabling the rapid synthesis of large libraries of compounds. hku.hk Polymeric supports play a crucial role in this field, and materials derived from this compound have proven to be particularly advantageous.

The use of monoliths prepared from polystyrene cross-linked with this compound has been explored for Euclidean shape-encoded combinatorial chemical libraries. pnas.orgpnas.org These monoliths exhibit the necessary resilience for handling and sufficient swelling to allow reactions to occur within the polymer matrix while maintaining their shape. pnas.org An optimized formulation for these monoliths was found to be 3 mol% this compound, 12 mol% 4-vinylbenzyl chloride, styrene, and benzoyl peroxide. pnas.orgpnas.org

This innovative approach allows for the encoding and deconvolution of reaction mixtures in a straightforward manner, facilitating the efficient synthesis of compound libraries. pnas.orgdur.ac.uk The success of this strategy underscores the importance of the mechanical and chemical properties imparted by the this compound cross-linker. A library of 24 different ureas was successfully synthesized using this method, demonstrating its practical utility. pnas.org

Fabrication of Euclidean Shape-Encoded Chemical Libraries

A novel application for polymers derived from this compound is in the fabrication of Euclidean shape-encoded chemical libraries for combinatorial chemistry. In this methodology, the polymeric support itself acts as an encoding element, eliminating the need for more complex encoding strategies.

Researchers have developed a method where a polymeric matrix is fashioned into simple Euclidean shapes (e.g., circles, triangles, squares, pentagons, and hexagons). These shapes are used as supports in split/mix combinatorial synthesis. The identity of the chemical compound synthesized on a particular support is known by its shape, which simplifies the deconvolution process. sigmaaldrich.com

For this approach to be successful, the polymer must be resilient enough for physical handling and swell sufficiently in organic solvents to allow reactions to occur within the matrix, all while retaining its defined shape. A polymer comprising styrene, 4-vinylbenzyl chloride, and this compound as the crosslinking agent was found to be optimal. The flexible butane (B89635) chain in the crosslinker imparts the necessary resilience and swelling properties. By carefully tailoring the dimensions of the shapes, monoliths with the same surface area and volume but different minimum diameters can be produced, allowing for separation by mechanical sorting.

Table 1: Optimized Composition for Polymeric Monoliths

This table details the optimized mixture for creating resilient, shape-encoded polymeric monoliths.

| Component | Amount/Concentration | Purpose |

| Styrene | 34 ml (0.3 mol) | Monomer |

| 4-Vinylbenzyl Chloride | 6 ml (0.04 mol) | Monomer for functionalization |

| This compound | 3.12 g (0.01 mol) | Crosslinking Agent |

| Benzoyl Peroxide | 600 mg (0.003 mol) | Initiator |

| Dodecane | 20 ml | Diluent (Porogen) |

Development of Resilient Polymeric Monoliths for High-Throughput Synthesis

The same polymeric system used for shape-encoded libraries is also ideal for creating resilient polymeric monoliths for high-throughput synthesis. Traditional polymer beads used in solid-phase synthesis can have limitations, including inefficient sorting and changes in size as molecules are attached, which can complicate automated processes. Monolithic supports, particularly those with high mechanical strength and predictable swelling, offer a significant advantage.

The polymer created using this compound as a crosslinker with styrene produces a gel-type resin that swells extensively in a variety of common organic solvents while maintaining its structural integrity. This resilience allows the monoliths to withstand agitation, such as magnetic stirring and sieving, which is crucial in high-throughput workflows. The preparation involves polymerizing the monomer mixture in glass molds to form rods, which are then extracted with acetone (B3395972) to remove unreacted components. The resulting swollen polymer rods can be easily cut into desired shapes or sizes for use in synthesis. These monoliths have been shown to have a much greater loading capacity compared to typical resin beads, further enhancing their utility in producing chemical libraries efficiently. sigmaaldrich.com

High-Performance Polymer Systems

Application in Thermosetting Resins

This compound is utilized in the development of thermosetting resins. Its bifunctional nature, with two polymerizable vinyl groups, enables it to act as an effective crosslinker, forming a stable, three-dimensional network structure upon curing. The incorporation of this crosslinker can enhance the mechanical properties of the resulting thermoset.

The flexible ether-linked butane segment within the crosslinker's structure imparts a degree of flexibility to the otherwise rigid thermoset network. This can lead to materials with improved toughness and resilience. Cross-linked polystyrene resins prepared with this compound, for instance, exhibit excellent swelling and mechanical properties suitable for various applications. researchgate.net Its use has been noted in the development of thermoset polyester (B1180765) elastomers, where it contributes to the formation of a robust and recyclable material.

Formulation of Advanced Coatings

The compound is also a component in the formulation of high-performance and advanced coatings. In this context, it functions as a crosslinking agent to improve the durability, adhesion, and chemical resistance of the coating. Bifunctional reagents are crucial for creating robust polymer networks that form the basis of protective and functionalized surfaces. chemimpex.com

When incorporated into a coating formulation, the polymerization of the vinyl groups on this compound helps to form a densely cross-linked film. This network structure enhances the mechanical strength and protective properties of the coating. The flexible spacer in the molecule can also contribute to improved impact resistance. Its use is cited in creating polymeric additives that can be adsorbed onto the surface of particles, forming a film or layer that modifies the surface properties, for instance in carrier coatings for toners.

Manufacturing of Patterned Polymer Structures and Films

The ability to create well-defined, resilient polymers makes this compound suitable for manufacturing patterned polymer structures and films. As demonstrated in the fabrication of Euclidean shape-encoded libraries, polymers cross-linked with this compound can be processed into specific, durable shapes.

The process involves polymerizing a mixture containing the monomer and crosslinker within a mold or template. After polymerization, the resulting solid polymer monolith retains the shape of the mold. This technique was used to produce rods of polymer that were then sliced into circles, triangles, squares, pentagons, and hexagons using a stencil. This method provides a straightforward route to patterned polymer structures. While other advanced methods exist for patterning films, such as using photo-crosslinking with specific dopants, the use of this compound offers a direct approach based on polymerization within defined physical boundaries. mdpi.comresearchgate.net

Utilization as an Additive in Toner Compositions

This compound is listed as a potential multifunctional vinyl monomer for the creation of organic polymeric additives used in toner compositions for xerographic processes. These additives, typically small polymeric particles, are adsorbed onto the external surface of toner particles to fine-tune their properties.

The inclusion of such additives can improve toner flow, triboelectric charging characteristics, and blocking performance at elevated temperatures. The polymeric additive is formed by polymerizing a multifunctional vinyl monomer, such as this compound, often with other monofunctional monomers. The cross-linked nature of the resulting additive particles, imparted by the bifunctional monomer, is key to their performance and stability. These additives are typically used in small amounts, ranging from 0.1 to 10 weight percent of the total toner composition.

Advanced Functional Materials

Polymeric materials incorporating this compound have been explored for their utility in creating advanced functional materials. The compound's structure, featuring two vinyl groups separated by a flexible butane diether linkage, allows it to act as a cross-linking agent in polymerization processes. This specific architecture imparts unique properties to the resulting polymer networks.

Preparation of Electrochemical Responsive Arrays

This compound is utilized as a cross-linker in the synthesis of various polymer resins, such as those prepared by suspension polymerization with styrene and other macromonomers. aiche.org These resins are designed for applications like solid-phase organic synthesis. aiche.org The flexibility of the this compound cross-linker, compared to more rigid agents like divinylbenzene, results in resins with enhanced swelling properties and a more "organic solvent-like" environment within the polymer matrix.

While research has been conducted on the development of electrochemical responsive arrays, for instance, those based on sulfonated calix mdpi.comarene groups prepared through free radical polymerization, the available literature does not provide specific examples or detailed methodologies for the preparation of such arrays using this compound as a component. aiche.org

Potential in Liquid Crystalline Polymer Systems

The unique molecular structure of this compound suggests its potential for use in the formulation of liquid crystalline polymer systems, particularly liquid crystal elastomers (LCEs). The defining feature of this compound in a polymer network is the flexible spacer between the polymerizable vinyl groups. The design of LCEs is critically dependent on the nature of the cross-linking units. mdpi.com

Key characteristics relevant to LCEs include:

Flexibility: The butane chain in the cross-linker introduces significant flexibility into the polymer network. upenn.edu This flexibility is a crucial requirement for LCEs, which combine the elastic properties of rubbery solids with the anisotropic characteristics of liquid crystals. upenn.eduresearchgate.net

Network Modification: The choice of cross-linker can significantly influence the physical properties of the final LCE. mdpi.com For instance, studies on other LCE systems have shown that cross-linkers with long methylene (B1212753) chains can increase the breaking strain of the material. mdpi.com The flexible diether linkage in this compound could similarly modulate the mechanical and phase behaviors of a polymer network.

Phase Behavior: The length and flexibility of cross-linkers are known to influence the nematic phase behavior of cross-linked filament networks, which serve as a model for LCEs. upenn.edu

While direct synthesis of a liquid crystalline polymer from this compound is not extensively detailed in the searched literature, its properties as a flexible cross-linker align with the fundamental design principles for creating advanced LCEs. mdpi.comupenn.edu A conference proceeding has noted the synthesis and properties of polymers made from styrene and 1,4-bis(4'-vinylphenoxy)butane, indicating its use in creating novel polymer architectures. polymer.cn

Biological Interactions and Assays

The interaction of this compound with biological systems has been a subject of scientific investigation, particularly in the context of chemosensory pathways.

Investigation as an Olfactory Receptor Ligand

Olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs), are responsible for the sense of smell and are also found in non-nasal tissues where they perform various "ectopic" roles. Current time information in Bangalore, IN. In a 2021 study that used a machine learning-assisted approach to identify new agonists for human ectopic olfactory receptors, this compound was specifically tested for its ability to activate the human olfactory receptor OR2W1. Current time information in Bangalore, IN.

The study employed a functional assay to measure the response of the receptor to the compound. The results of this investigation showed that this compound did not activate OR2W1 and was consequently identified as a non-agonist for this receptor. Current time information in Bangalore, IN. This finding was in contrast to another tested compound, 2-ethoxynaphthalene, which successfully activated OR2W1 in a dose-dependent manner. Current time information in Bangalore, IN.

Table 1: Functional Assay Results for Olfactory Receptor OR2W1

| Compound Tested | Target Receptor | Result |

|---|---|---|

| This compound | OR2W1 | Non-agonist Current time information in Bangalore, IN. |

Spectroscopic Characterization of Polymer Networks

Spectroscopic methods are fundamental in confirming the chemical structure and successful cross-linking of this compound-based polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer network. The full FTIR spectra of these polymers can confirm the incorporation of the this compound cross-linker. osti.gov For instance, in the synthesis of a novel class of polystyrene-based gel-type resins, FTIR was used to characterize the chloromethylated resin, as well as the subsequent functionalized resins with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and triethylamine (B128534) (TEA). osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are instrumental in elucidating the detailed chemical structure of the polymers. For example, ¹H NMR has been used to determine the ratio of monomer incorporation in copolymers containing this compound. core.ac.uk In the synthesis of 1,4-bis(4-vinylphenoxy)benzene, a related cross-linker, ¹H and ¹³C NMR were used to confirm its structure, showing characteristic peaks for the vinyl and aromatic protons and carbons. osti.gov

Morphological and Microstructural Analysis

The morphology and microstructure of this compound-based polymers, which significantly influence their physical and mechanical properties, are often investigated using electron microscopy techniques. polymersolutions.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the polymer beads or monoliths. polymersolutions.com It has been used to examine the morphology of novel polystyrene-based resins cross-linked with a derivative of 1,4-bis(4-vinylphenoxy)benzene. osti.gov

Transmission Electron Microscopy (TEM): TEM is employed to visualize the internal structure and nanostructure of the polymer networks. polymersolutions.com For more detailed microstructural analysis, samples can be embedded in a low-viscosity resin and microtomed into ultra-thin slices for TEM examination. osti.gov

Swelling Behavior and Solvent Compatibility Studies of Resins

The swelling behavior of cross-linked polymers is a critical parameter, particularly for applications in solid-phase organic synthesis and as catalytic supports. pitt.edu Resins based on this compound, often referred to as JandaJels, are known for their excellent swelling characteristics in a wide range of solvents. pitt.edulookchem.com

The flexible nature of the this compound cross-linker, compared to the more rigid divinylbenzene, allows for enhanced swelling. lookchem.com This improved swelling in both non-polar solvents like benzene, toluene, and THF, as well as more polar solvents like DMF, makes these resins highly effective. lookchem.com However, they exhibit poor or no swelling in polar protic solvents such as alcohols and water. core.ac.uk The degree of swelling is often quantified as the swelling ratio, which is the ratio of the solvent-swollen bead volume to the dry bead volume. pitt.edu Studies have shown that the swelling capacity of JandaJels can be almost double that of traditional Merrifield resins. pitt.eduhku.hk This superior swelling is attributed to enhanced polymer-solvent interactions. pitt.edu

| Solvent | Swelling Behavior of this compound based Resins |

| Benzene | Good swelling core.ac.uklookchem.com |

| Toluene | Good swelling lookchem.com |

| Tetrahydrofuran (THF) | Good swelling core.ac.uklookchem.com |

| Dichloromethane (CH2Cl2) | Good swelling core.ac.uk |

| Chlorinated Hydrocarbons | Good swelling lookchem.com |

| Dimethylformamide (DMF) | Good swelling lookchem.com |

| Acetonitrile | Poor or no swelling core.ac.uk |

| Ethanol | Poor or no swelling core.ac.uk |

| Water | Poor or no swelling core.ac.uk |

Mechanical and Rheological Property Assessment

The mechanical and rheological properties determine the durability and processability of the polymers.

Mechanical Testing: Techniques such as tensile testing are used to measure properties like tensile strength and elongation at break. mdpi.com The incorporation of cross-linkers like this compound imparts mechanical strength to the polymer beads, making them resilient enough for agitation and manipulation in synthetic processes. pnas.org

Rheological Analysis: Rheological studies provide insights into the viscoelastic behavior of the polymer melts. mdpi.com While specific rheological data for polymers solely based on this compound is not extensively detailed in the provided context, the principles of polymer rheology would apply. googleapis.com

Thermal Analysis of Derived Polymers

Thermal analysis techniques are crucial for determining the thermal stability and transitions of the polymers. researchgate.netyoutube.com

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and degradation profile. metu.edu.tr For a polystyrene resin cross-linked with a related vinylphenoxybenzene derivative, TGA showed that polymer degradation starts at approximately 250 °C and reaches a maximum at 432 °C. osti.gov

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg). youtube.com For amorphous polymers, the Tg is a critical parameter. For instance, in a study of novel oxanorbornene-lactone based polymers, DSC revealed high glass transition temperatures ranging from 115-203 °C. whiterose.ac.uk

Elemental Analysis for Polymer Composition and Loading Levels

Elemental analysis is a fundamental technique for determining the elemental composition of the synthesized polymers. This is particularly important for functionalized resins to quantify the loading level of active sites. core.ac.uk For example, in the preparation of JandaJel-based resins, the chlorine content was determined by elemental analysis to calculate the loading level of chlorotrityl groups, which was found to be in the range of 1.1-1.3 mmol/g. core.ac.uk Similarly, for resins functionalized with TBD and TEA, the nitrogen content determined by elemental analysis was used to calculate the degree of functionalization. osti.gov

Advanced Microscopy for Network Visualization

Advanced microscopy techniques can provide a more detailed visualization of the polymer network structure.

Atomic Force Microscopy (AFM): AFM can be used to analyze the surface morphology and roughness of polymer films at the nanoscale. scielo.br For example, AFM has been used to observe the morphology of star-shaped polymers on a mica substrate. acs.org

Conclusion

1,4-Bis(4-vinylphenoxy)butane is a specialized crosslinking agent whose unique molecular structure offers distinct advantages over traditional crosslinkers. Its defining feature—a flexible butane (B89635) spacer connecting two vinylphenoxy units—imparts excellent swelling characteristics and mechanical resilience to polymer networks, a property that has been successfully exploited in the development of high-performance resins for solid-phase organic synthesis. While its synthesis and role in creating flexible polymer architectures are well-understood, a significant opportunity exists for future research to quantitatively characterize its impact on the thermal, mechanical, and dielectric properties of various polymers, potentially unlocking new applications in diverse areas of advanced materials science.

An in-depth examination of the synthetic methodologies for producing this compound reveals several key strategies, primarily centered around the formation of ether linkages and the derivatization of precursor molecules. These methods are crucial for obtaining the compound for its applications, notably as a flexible crosslinking agent in polymer synthesis.

Computational and Theoretical Investigations of 1,4 Bis 4 Vinylphenoxy Butane Systems

Molecular Modeling of Polymerization Processes

Molecular modeling provides a powerful lens for examining the polymerization of monomers like 1,4-Bis(4-vinylphenoxy)butane, which is often used as a flexible cross-linking agent. pnas.orgpnas.org Theoretical investigations focus on reaction kinetics and the influence of various parameters on the polymerization process. pitt.edu For instance, mathematical models have been developed to analyze simple bimolecular reactions within the polymer beads formed during suspension polymerization. pitt.edu These models quantitatively assess the influence of factors such as diffusion and reagent partitioning on reaction rates. pitt.edu

In practical applications, this compound is copolymerized with monomers like styrene (B11656) to form resins with specific properties. pnas.orgpnas.org Computational simulations can model the progress of such reactions. An optimized polymerization mixture might involve specific molar ratios of monomer, cross-linker, and initiator, heated for a defined period to achieve the desired polymer structure. pnas.orgpnas.org Kinetic studies, often employing techniques like differential scanning calorimetry (DSC), can provide the data needed to build and validate these models. mdpi.com Furthermore, kinetic Monte Carlo simulations represent an advanced computational tool for generating training data to predict polymerization outcomes. nih.gov Theoretical studies of reaction mechanisms, for example, using methods like CCSD(T)-F12//B2PLYPD3 potential energy surfaces combined with master equation calculations, can elucidate the complex pathways of radical reactions, which is relevant to the vinyl polymerization process. rsc.org

| Component | Molar/Weight Percentage | Role | Source |

| This compound | 3 mol% | Cross-linker | pnas.orgpnas.org |

| Styrene | - | Monomer | pnas.orgpnas.org |

| 4-Vinylbenzyl chloride | 12 mol% | Monomer | pnas.orgpnas.org |

| Benzoyl peroxide | 1 wt% | Initiator | pnas.orgpnas.org |

| Dodecane | - | Diluent/Porogen | pnas.orgpnas.org |

| A summary of components in an optimized polymerization to prepare a monolith with specific swelling and mechanical properties. |

Simulation of Cross-linking Efficiency and Resulting Network Structures

The structure of the cross-linking agent is a critical determinant of the final polymer network's properties. pitt.edu this compound is known for creating flexible cross-links, which results in polymers with unique characteristics compared to those made with rigid cross-linkers like divinylbenzene (B73037) (DVB). pnas.orgpnas.org Resins cross-linked with this compound, sometimes known as JandaJels, exhibit significantly enhanced swelling capacity, which can be almost double that of Merrifield resins (DVB-cross-linked). pitt.edu This enhanced swelling is attributed to greater polymer-solvent interaction. pitt.edu

Simulations can model how the degree of cross-linking impacts the network's physical properties. pitt.edu While a low cross-linking percentage (e.g., 1%) allows the resin to swell significantly in compatible solvents, higher percentages reduce swelling. pitt.edu Computational models also account for the fact that polymer matrices, while macroscopically homogeneous, are often inhomogeneous at the microscopic level. pitt.edu The flexibility of the this compound tether is crucial for creating resilient polymer supports that can withstand mechanical stress while allowing sufficient swelling for chemical reactions to occur within the matrix. pnas.orgpnas.org

| Property | This compound (JandaJel) | Divinylbenzene (DVB, Merrifield Resin) | Source |

| Cross-link Type | Flexible | Rigid | pnas.orgpnas.org |

| Swelling Capacity | High (up to twice that of Merrifield resins) | Moderate (swells 3-5x at 1% cross-linking) | pitt.edu |

| Solvent Compatibility | Swells well in a variety of organic solvents | Swells in organic solvents; negligible at high cross-linking | pnas.orgpnas.orgpitt.edu |

| Mechanical Stability | Imparts resilience and maintains shape after swelling | Can be less stable under magnetic stirring compared to more flexible cross-linkers | pnas.orgpnas.orgpitt.edu |

| A comparative overview of network properties based on the cross-linking agent. |

Structure-Property Relationship Predictions for Derived Polymeric Materials

A key goal of computational polymer science is to predict material properties based on chemical structure, thereby guiding the synthesis of materials with desired characteristics. core.ac.uk For polymers derived from this compound, theoretical models can establish relationships between the polymer architecture (such as primary chain length and degree of branching) and its physical properties, most notably the glass transition temperature (Tg). liverpool.ac.uk The Tg is a good indicator of the thermal motion of polymer chains. pitt.edu

The prediction of polymer properties is an area where machine learning and artificial intelligence are having a significant impact. nih.govarxiv.org Machine learning models, including large language models like polyBART, are being developed to predict key thermal properties such as Tg, melting temperature (Tm), and decomposition temperature (Td) directly from the polymer's structure represented as a string. arxiv.orgarxiv.org These computational tools can rapidly screen vast chemical spaces to identify candidate polymers with optimal properties, bypassing the time-consuming process of synthesis and experimental testing. arxiv.org Such predictive models can be trained on large, curated datasets of known polymers to learn complex structure-property relationships. arxiv.org

| Predicted Property | Computational Method | Relevance to this compound Systems | Source |

| Glass Transition Temp. (Tg) | Anionic Polymerization Studies, Machine Learning (polyBART, LLaMA-3) | Correlates polymer architecture and branching to thermal properties. | liverpool.ac.ukarxiv.org |

| Swelling Capacity | Molecular Modeling | Predicts resin performance in solid-phase synthesis based on cross-linker flexibility. | pitt.edu |

| Molar Mass Distribution | Kinetic Monte Carlo (kMC) simulations, Machine Learning (Random Forest) | Predicts polymer characteristics as a function of reaction time and conditions. | nih.gov |

| An overview of predictable properties and the computational methods used. |

Ligand-Receptor Docking and Virtual Screening Studies (in biological contexts)

Beyond materials science, computational methods are used to investigate the interactions of this compound with biological macromolecules. Ligand-receptor docking is a key technique for predicting the binding affinity and orientation of a small molecule within the active site of a protein. mdpi.comnih.gov

In one such study, this compound was evaluated as a potential ligand for the human olfactory receptor OR2W1. mdpi.comnih.gov The investigation used homology modeling to construct a three-dimensional structure of the receptor, as an experimental crystal structure was not available. mdpi.comnih.gov This model then served as the target for molecular docking simulations. mdpi.com The computational predictions were followed by in vitro functional assays to test the activity of selected compounds. mdpi.com The results of these experiments identified this compound as a non-agonist for OR2W1, meaning it did not activate the receptor. mdpi.comnih.gov This workflow, combining computational screening with experimental validation, is a powerful strategy for identifying novel ligands for receptors. mdpi.comnih.gov

| Compound | Target Receptor | Predicted Activity (Docking) | Experimental Result (in vitro) | Source |

| This compound | OR2W1 | Screened as a potential ligand | Non-agonist | mdpi.comnih.gov |

| 2-Ethoxynaphthalene | OR2W1 | Predicted as a probable agonist | Agonist (EC50 = 6.59–3.05 µM) | mdpi.comnih.gov |

| Summary of docking and screening results for the olfactory receptor OR2W1. |

Machine Learning Applications in Material Design and Biological Activity Prediction

Machine learning (ML) is revolutionizing both materials discovery and drug development by identifying complex patterns in large datasets. researchgate.netbeilstein-journals.org These techniques are highly applicable to systems involving this compound.

In the context of material design, ML models can be trained to predict the properties of polymers, accelerating the design of new materials. arxiv.orgarxiv.org By learning from extensive databases of polymer structures and their measured properties, these models can guide chemists toward synthesizing polymers with specific thermal or mechanical characteristics, potentially optimizing the use of this compound as a cross-linker for a given application. researchgate.net

In biological contexts, ML provides a robust framework for predicting the activity of small molecules. mdpi.com The study investigating ligands for olfactory receptors OR1A1 and OR2W1 successfully used a machine learning approach to screen compound databases. mdpi.comnih.gov The process involved building a dataset of known agonists and non-agonists, from which various ML classifiers—including Random Forest (RF), Support Vector Machines (SVM), and Naïve Bayes (NB)—were trained. mdpi.comnih.gov To address the common issue of imbalanced datasets (where non-agonists far outnumber agonists), a technique called the synthetic minority over-sampling technique (SMOTE) was employed. mdpi.com This computational pre-screening narrowed down a large chemical library to a manageable number of high-probability candidates for experimental testing, demonstrating how ML can significantly enhance the efficiency of ligand discovery. mdpi.com

| Machine Learning Model | Application in Study | Purpose | Source |

| Random Forest (RF) | Biological Activity Prediction | Classifier to distinguish potential agonists from non-agonists for olfactory receptors. | mdpi.comnih.gov |

| Support Vector Machine (SVM) | Biological Activity Prediction | Classifier built using a radial basis kernel function for agonist prediction. | mdpi.com |

| Naïve Bayes (NB) | Biological Activity Prediction | Classifier using a Gaussian distribution for agonist prediction. | mdpi.comnih.gov |

| Summary of machine learning models applied in the computational screening of potential receptor ligands. |

Emerging Research Directions and Future Perspectives

Novel Sustainable Synthetic Routes for 1,4-Bis(4-vinylphenoxy)butane

The increasing demand for environmentally benign chemical processes has spurred research into sustainable synthetic methods for vinyl ether compounds, including this compound. Traditional synthesis methods often require harsh conditions and the use of hazardous reagents. nih.gov Modern approaches aim to minimize waste, energy consumption, and the use of toxic substances.

Key sustainable strategies under investigation include:

Enzyme-Catalyzed Synthesis : The use of enzymes, such as immobilized Candida antarctica lipase (B570770) B (CalB), offers a green alternative for synthesizing vinyl ether esters. nih.govdiva-portal.orgrsc.org This biocatalytic method allows for high conversion rates (often exceeding 90%) in short reaction times (less than an hour) under mild temperature conditions (22–90 °C). nih.govdiva-portal.orgrsc.org The process can be conducted in various organic solvents or even in bulk, and the enzyme can be easily removed by simple filtration for reuse, simplifying product purification. nih.govrsc.org This enzymatic approach represents a more sustainable route compared to conventional methods that require multi-step reactions and difficult purification processes. nih.gov

Green Catalysts and Solvents : Researchers have developed stereoselective procedures for vinyl aryl ether synthesis using novel, effective catalysts like guanidine (B92328) hydrochloride in greener solvent systems such as water-acetone mixtures. tubitak.gov.trresearchgate.net This method facilitates the direct coupling of substituted phenols with dialkyl acetylenedicarboxylates at room temperature, achieving good to excellent yields. tubitak.gov.trresearchgate.net The use of water as a solvent and a non-toxic catalyst aligns with the principles of green chemistry, offering a significant improvement over methods that use volatile and toxic organic solvents. tubitak.gov.tr

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Esterification | Immobilized Candida antarctica lipase B (CalB) | Various organic solvents or bulk | High conversion (>90%), mild conditions, easy catalyst removal, one-pot synthesis. | nih.govdiva-portal.orgrsc.org |

| Green O-Vinylation | Guanidine Hydrochloride | Water-Acetone | Mild room temperature conditions, good to excellent yields, use of green solvents. | tubitak.gov.trresearchgate.net |

| Traditional Wittig Reaction | Methyltriphenylphosphonium bromide | Organic solvents (e.g., THF) | Established method for converting aldehydes to vinyl groups. | osti.gov |

Development of Responsive and Smart Materials through this compound Crosslinking

The flexible butane (B89635) tether in this compound imparts unique properties to crosslinked polymers, making it a key component in the development of responsive or "smart" materials. These materials can change their properties in response to external stimuli such as temperature, solvents, or chemical environment.

Solvent-Responsive Resins : this compound is a preferred crosslinking agent for creating gel-type resins, such as JandaJel™, that exhibit significant swelling in a wide range of both polar and non-polar organic solvents. pnas.orgpitt.edupnas.orgsigmaaldrich.com This high degree of swelling is crucial for applications in solid-phase organic synthesis (SPOS), as it allows reactants to diffuse into the polymer matrix and access the reactive sites. pitt.edu The flexibility of the crosslinker contributes to enhanced polymer-solvent interactions, leading to swelling capacities that can be almost double that of resins made with more rigid crosslinkers like divinylbenzene (B73037). pitt.edupnas.org

Thermo-responsive Materials : The compound has been identified as a potential crosslinker in the synthesis of thermo-responsive desiccants. google.com These materials are designed to have a high moisture adsorption capacity at temperatures below their lower critical solution temperature (LCST) and to release the moisture when heated above the LCST. google.com The crosslinker helps to form a stable, porous hydrogel network that can undergo this reversible phase transition, making it useful for energy-efficient dehumidification systems. google.com

Expansion into Biomedical and Pharmaceutical Applications (e.g., drug delivery, based on SPOS platforms)

The utility of this compound as a crosslinker for highly swellable and mechanically stable polymer supports is driving its expansion into biomedical and pharmaceutical research.

Solid-Phase Organic Synthesis (SPOS) : SPOS is a cornerstone of modern drug discovery, enabling the rapid synthesis of large libraries of chemical compounds. Resins crosslinked with this compound, like JandaJel™, provide a robust platform for these syntheses. pitt.eduresearchgate.net These supports have been successfully used in reactions requiring a specific microenvironment, such as the Mitsunobu reaction, alcohol bromination, and aza-Morita-Baylis-Hillman reactions. sigmaaldrich.com The ability of these resins to swell in diverse solvents makes them compatible with a wide array of chemical transformations necessary for pharmaceutical development. pnas.orgresearchgate.net

Drug Delivery Systems : The principles used to create SPOS resins are being extended to drug delivery applications. The ability to form stable, biocompatible polymer networks is essential for creating nanocarriers that can encapsulate and release therapeutic agents. chemimpex.com While direct applications of this compound in released drug delivery systems are an emerging area, related bifunctional monomers are widely used to create hydrogels and polymer networks for these purposes. chemimpex.com The crosslinked polymer matrix can be designed to be degradable or responsive to physiological conditions, allowing for controlled drug release. sjsu.edu

Advanced Computational Design of Functional Polymers utilizing this compound

Computational modeling is becoming an indispensable tool for accelerating the design and optimization of new materials. By simulating polymer behavior at a molecular level, researchers can predict the properties of polymers created with this compound before their synthesis.

Predicting Polymer Properties : Molecular modeling and simulation techniques can map the potential energy landscape of polymer self-assembly and predict key characteristics. nih.gov For polymers crosslinked with this compound, these models can help optimize properties like swelling behavior, mechanical strength, and the morphology of the resulting polymer network. pnas.orgpnas.org For instance, simulations can determine the optimal degree of crosslinking to achieve desired swelling properties for SPOS resins. pnas.org

Virtual Screening and Interaction Studies : Computational methods are also used in broader chemical and biological screening. In one study, this compound was included in a set of compounds tested virtually and experimentally for its interaction with human olfactory receptors. mdpi.com While it was found to be a non-agonist for the specific receptor tested (OR2W1), its inclusion demonstrates how polymers and their precursors are being evaluated in computational biology and toxicology screens to understand their potential bio-interactions. mdpi.com This approach can guide the design of biocompatible materials by pre-screening for potential adverse effects.

| Computational Technique | Objective | Potential Outcome | Reference |

|---|---|---|---|

| Multi-scale Molecular Modeling | Predict self-assembly and morphology of smart polymer nanocarriers. | Accelerate development of drug delivery systems with optimized architecture. | nih.gov |

| Machine Learning / Molecular Docking | Screen for interactions between chemical compounds and biological receptors. | Assess biocompatibility and guide the design of safe biomedical materials. | mdpi.com |

| Polymer Property Simulation | Optimize crosslinking density and monomer composition. | Design resins with tailored swelling, mechanical, and thermal properties. | pnas.orgpnas.org |

Integration with Nanotechnology for Hybrid Material Systems

The integration of this compound-based polymers with nanotechnology is creating a new class of hybrid materials with synergistic properties. The crosslinker is fundamental in forming stable polymer matrices that can host or interact with nanoscale components.

Crosslinked Polymer Nanoparticles : Anionic polymerization techniques have been used to create functionalized branched polystyrene nanoparticles, with this compound acting as a key branching agent. liverpool.ac.uk These nanoparticles, which can be synthesized in a one-pot method, have potential applications in areas like drug encapsulation, where they have shown the ability to hold hydrophobic molecules. liverpool.ac.uk

Polymer-Grafted Nanoparticles : Research has demonstrated the preparation of polytetrahydrofuran (PTHF)-grafted polystyrene resins, where this compound is used as a crosslinker alongside styrene (B11656) and styrene-PTHF macromonomers. researchgate.net This creates a hybrid support for SPOS that combines the properties of different polymers. Furthermore, polymer supports are being used as scaffolds for the synthesis of metallic nanoparticles, such as palladium nanoparticles, for use in catalysis. researchgate.net

Functional Hybrid Systems : By providing a flexible yet robust crosslinked network, this compound enables the creation of monolithic materials with precisely engineered shapes for combinatorial chemistry. pnas.orgpnas.org These polymer monoliths act as both a physical support and an encoding element, demonstrating a sophisticated integration of material science and nanotechnology. pnas.org

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1,4-Bis(4-vinylphenoxy)butane, and how do substituents influence spectral data?

Methodological Answer:

To confirm molecular structure and substituent effects, use:

- FTIR : Identify functional groups (e.g., vinyl C=C stretching at ~1630 cm⁻¹ and ether C-O-C bands at ~1250 cm⁻¹).

- NMR : Analyze ¹H and ¹³C spectra for vinyl proton signals (~5-7 ppm) and aromatic ring splitting patterns. Substituents like nitro or methyl groups alter chemical shifts due to electron-withdrawing/donating effects .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration and steric effects of substituents .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

Discrepancies in unit cell parameters or hydrogen-bonding geometries (e.g., bond lengths or angles) can arise from:

- Data Collection : Ensure high-resolution diffraction data (e.g., θ > 25°) and minimize crystal defects .

- Refinement : Use software like SHELXL to adjust thermal parameters and occupancy rates. Cross-validate with similar structures (e.g., 1,4-Bis(4-methyl-2-nitrophenoxy)butane, P2₁/n space group, a = 4.7936 Å) .

- Hydrogen Bond Analysis : Compare experimental hydrogen-bond geometries (e.g., D···A distances of 2.8–3.2 Å) with computational models .

Basic: What synthetic routes are effective for synthesizing this compound?

Methodological Answer:

Key routes include:

- Nucleophilic Substitution : React 1,4-dibromobutane with 4-vinylphenol in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) with K₂CO₃ as a base .

- Catalytic Cross-Coupling : Use palladium catalysts to couple vinylphenol derivatives with butane dihalides .

Critical Parameters : - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Purify via column chromatography (silica gel, gradient elution) .

Advanced: How do electron-withdrawing groups (e.g., nitro) on aromatic rings affect thermal stability?

Methodological Answer:

Nitro groups reduce thermal stability by lowering decomposition onset temperatures (TGA data):

- TGA/DSC Analysis : For 1,4-Bis(4-methyl-2-nitrophenoxy)butane, decomposition begins at ~200°C, with exothermic peaks in DSC correlating with nitro group degradation .

- Kinetic Studies : Apply the Kissinger method to calculate activation energy (Ea) for decomposition. Nitro-substituted derivatives show Ea values ~150 kJ/mol, compared to ~180 kJ/mol for non-substituted analogs .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Absorb small spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: What strategies analyze intermolecular interactions in this compound derivatives?

Methodological Answer:

- Hydrogen Bonding : Use crystallographic data (e.g., Table 1 in ) to measure D–H···A distances and angles. For example, O–H···O interactions (2.85 Å, 165°) stabilize layered packing.

- π-π Stacking : Calculate centroid-to-centroid distances (3.5–4.0 Å) between aromatic rings using Mercury software .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···H, C···O contacts) to explain lattice cohesion .

Advanced: How can this compound be integrated into coordination polymers or MOFs?

Methodological Answer:

- Ligand Design : Utilize the flexible butane backbone and vinyl groups for cross-linking. Coordinate with transition metals (e.g., Rh, Pd) via phosphine or amine sites .

- Interpenetration : Design interpenetrated nets (e.g., diamondoid networks) by controlling reaction stoichiometry and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.